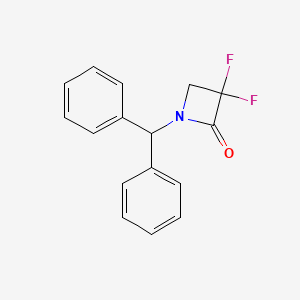
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. β-lactams are significant due to their presence in various antibiotics, including penicillins and cephalosporins . The unique structure of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- makes it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- typically involves the cycloaddition of ketenes to Schiff bases. This reaction is highly stereoselective and can be achieved using various starting materials, including vanillin . The key step involves the generation of a zwitterionic intermediate, which undergoes electrocyclic reaction to form the β-lactam ring .
Industrial Production Methods
For industrial production, a practical synthetic approach involves the use of 4-acetoxy-2-azetidinone as an intermediate. This method avoids the need for tedious and costly separation steps and improves the overall yield, making it more economical for large-scale production .
化学反応の分析
Types of Reactions
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a substituent on the β-lactam ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted β-lactams, which can be further functionalized for different applications .
科学的研究の応用
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential antibacterial properties due to its β-lactam structure.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- involves its interaction with bacterial enzymes. The β-lactam ring targets and inhibits the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation, ultimately causing bacterial cell death .
類似化合物との比較
Similar Compounds
Penicillins: β-lactam antibiotics with a similar core structure but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness
2-Azetidinone, 1-(diphenylmethyl)-3,3-difluoro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new antibiotics and studying β-lactam chemistry .
特性
CAS番号 |
651312-17-3 |
|---|---|
分子式 |
C16H13F2NO |
分子量 |
273.28 g/mol |
IUPAC名 |
1-benzhydryl-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C16H13F2NO/c17-16(18)11-19(15(16)20)14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChIキー |
ATMWTYPQWCFDRL-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one](/img/structure/B12605409.png)
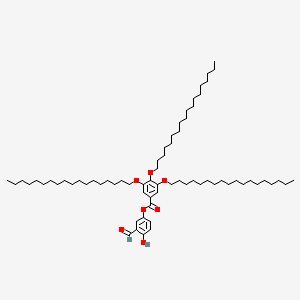
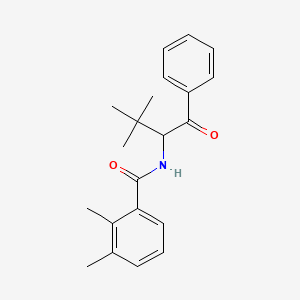
![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)
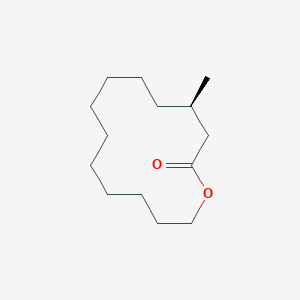
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
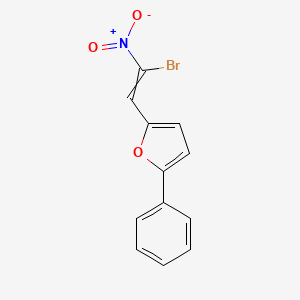
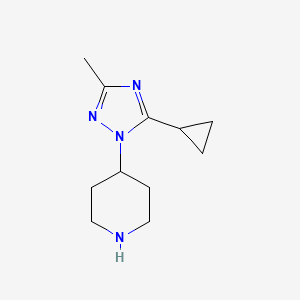
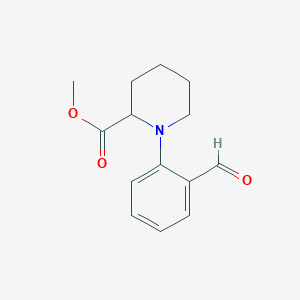
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
